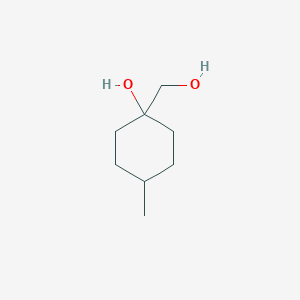
1-(Hydroxymethyl)-4-methylcyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)-4-methylcyclohexanol is an organic compound with the molecular formula C8H16O2 It is a cyclohexanol derivative, where a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) are attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)-4-methylcyclohexanol can be synthesized through several methods. One common approach involves the hydroxymethylation of 4-methylcyclohexanol using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal catalysts or relay catalysts, can enhance the efficiency of the hydroxymethylation reaction .
化学反应分析
Types of Reactions
1-(Hydroxymethyl)-4-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form 4-methylcyclohexanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-methylcyclohexanecarboxylic acid or 4-methylcyclohexanecarbaldehyde.
Reduction: 4-methylcyclohexanol.
Substitution: Various halogenated or ether derivatives.
科学研究应用
1-(Hydroxymethyl)-4-methylcyclohexanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 1-(Hydroxymethyl)-4-methylcyclohexanol exerts its effects involves the interaction of the hydroxymethyl group with various molecular targets. This interaction can enhance the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry. The hydroxymethyl group can also facilitate the formation of hydrogen bonds, which can influence the compound’s biological activity .
相似化合物的比较
Similar Compounds
4-Methylcyclohexanol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-(Hydroxymethyl)cyclohexanol: Similar structure but without the methyl group, leading to different reactivity and solubility properties.
Cyclohexanol: The parent compound, which lacks both the hydroxymethyl and methyl groups.
Uniqueness
1-(Hydroxymethyl)-4-methylcyclohexanol is unique due to the presence of both the hydroxymethyl and methyl groups on the cyclohexane ring. This combination of functional groups enhances its reactivity and solubility, making it a versatile compound in various chemical and biological applications .
属性
IUPAC Name |
1-(hydroxymethyl)-4-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7-2-4-8(10,6-9)5-3-7/h7,9-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQVBIBXZCFNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
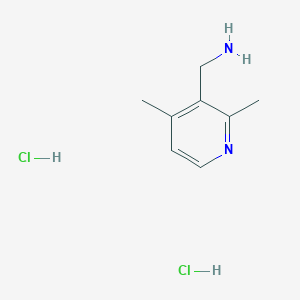
![3-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B2924540.png)
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide;hydrochloride](/img/structure/B2924543.png)
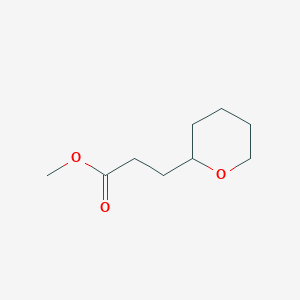
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2924549.png)
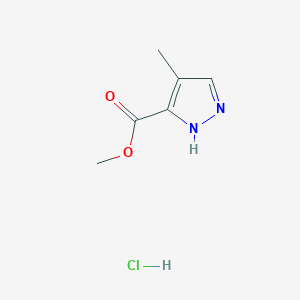
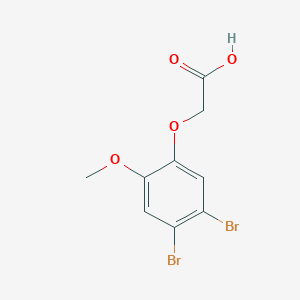
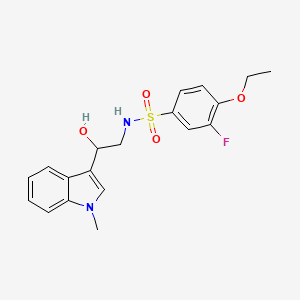
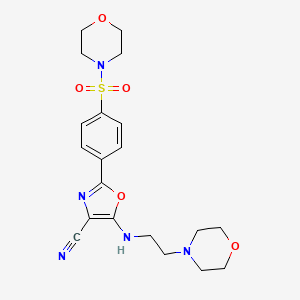
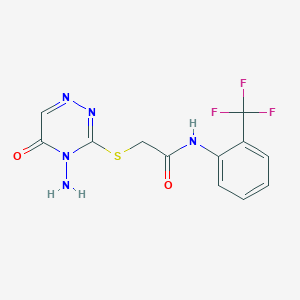
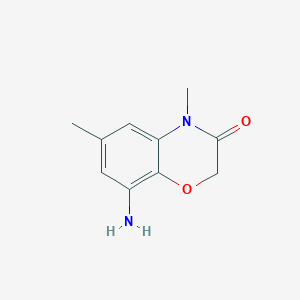
![2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2924558.png)
![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)
